N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide

Catalog No.
S13048296
CAS No.
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)...

Product Name

N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide

IUPAC Name

(tert-butylamino) 2-acetamidoacetate

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-6(11)9-5-7(12)13-10-8(2,3)4/h10H,5H2,1-4H3,(H,9,11)

InChI Key

IUVWNFUCVSSXFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)ONC(C)(C)C

N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide is a complex organic compound characterized by its unique structural features. It contains an acetamide functional group, an oxime, and a branched amino alcohol moiety, making it of particular interest in medicinal chemistry and biological applications. The compound's molecular formula is C₁₃H₁₉N₃O₃, and its systematic name reflects the presence of functional groups that may contribute to its reactivity and biological activity.

The chemical reactivity of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: The acetamide group can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and amines.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the amine can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.

These reactions are crucial for understanding the compound's potential transformations in biological systems and synthetic pathways.

N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest it may have:

  • Antimicrobial properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory effects: Its structural similarity to known anti-inflammatory agents indicates potential in reducing inflammation.
  • Cytotoxicity: Investigations into its cytotoxic effects on cancer cell lines may reveal its utility in oncology.

Further research is needed to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide can be achieved through several methods:

  • Amidation Reaction: Reacting 2-methyl-2-propanamine with an acylating agent such as acetic anhydride or acetyl chloride under controlled conditions.
  • Oxime Formation: The introduction of an oxime group via reaction with hydroxylamine followed by subsequent transformations to yield the final compound.
  • One-Pot Synthesis: Utilizing multi-step reactions in a single reaction vessel to streamline the synthesis process and improve yield.

Each method has its advantages and challenges concerning yield, purity, and scalability.

N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide holds promise in various fields:

  • Pharmaceutical Development: As a candidate for new antimicrobial or anti-inflammatory drugs.
  • Biochemical Research: Investigating enzyme inhibition or modulation due to its structural features.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on biological activity against pests.

Its versatility makes it a valuable compound for further exploration in these domains.

Interaction studies are essential for understanding how N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide interacts with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Evaluating interactions with specific receptors involved in inflammation or infection response.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems can inform dosing and efficacy.

These studies are critical for advancing the compound toward clinical applications.

Several compounds share structural similarities with N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
N,N-DimethylacetamideAcetamide with dimethyl substitutionCommon solvent; used in organic synthesis
4-Amino-N-(1-methylethyl)-benzamideAromatic amine and acetamideExhibits analgesic properties
N-(Hydroxymethyl)-N-methylacetamideHydroxymethyl group addedPotential role as a neurotransmitter precursor
1-(Aminomethyl)-cyclopentanecarboxylic acidCyclic structure with carboxylic acidKnown for neuroprotective effects

These compounds highlight the uniqueness of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide while providing context for its potential applications and biological relevance.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.11609238 g/mol

Monoisotopic Mass

188.11609238 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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